Asitrocin

Description

Overview of Annonaceous Acetogenins (B1209576) as a Class of Natural Products

Annonaceous acetogenins are a large family of natural products derived from long-chain fatty acids. nih.govresearchgate.netcore.ac.uk These compounds are characterized by a C32 or C34 backbone and typically feature a terminal γ-lactone ring. beilstein-journals.org Their structures are often adorned with various oxygenated functional groups, including hydroxyls, ketones, epoxides, and tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings. beilstein-journals.orgnih.gov This structural diversity leads to a broad spectrum of biological activities, with many acetogenins exhibiting potent cytotoxic, antitumor, and pesticidal properties. researchgate.netcore.ac.uknih.gov They are found exclusively in plants of the Annonaceae family. core.ac.ukbeilstein-journals.org

Historical Context of Asitrocin Discovery

This compound, along with (2,4)-cis- and trans-asitrocinones, was first isolated from the seeds of the paw paw tree, Asimina triloba. acs.org The isolation was guided by bioactivity, specifically the brine shrimp lethality test, a common screening method for cytotoxic compounds. acs.org This discovery added to the growing number of acetogenins identified from this plant species. acs.orgacs.org

Significance of this compound in Natural Product Chemistry and Pre-clinical Research

This compound is significant due to its potent biological activity and its representative structure within the mono-tetrahydrofuran class of acetogenins. acs.orgresearchgate.net Its cytotoxicity against various cancer cell lines has made it a subject of interest in pre-clinical research for the development of new anticancer agents. scielo.brscielo.br The unique structural features of this compound also present a challenge and an opportunity for synthetic chemists, driving the development of novel synthetic strategies. scielo.brscielo.br

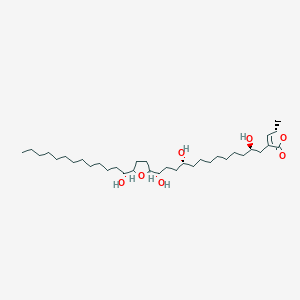

Structure

2D Structure

Properties

Molecular Formula |

C35H64O7 |

|---|---|

Molecular Weight |

596.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2R,10R,13S)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-12-11-13-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32-,33+,34+/m0/s1 |

InChI Key |

DRFBUADSYRWIKE-HOSDBOMYSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H](CC[C@@H](CCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Synonyms |

asitrocin |

Origin of Product |

United States |

Chemical Profile of Asitrocin

Molecular Structure and Stereochemistry

Asitrocin is a mono-tetrahydrofuran acetogenin (B2873293) with a specific stereochemical configuration. acs.orgresearchgate.net Its structure consists of a long hydrocarbon chain containing a single tetrahydrofuran (B95107) ring flanked by two hydroxyl groups. acs.org The stereochemistry of the core THF ring and its adjacent hydroxyl groups has been determined as erythro-trans-threo from C-15 to C-20. acs.orgpsu.edu

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C35H64O7 |

| Molecular Weight | 596 g/mol |

| Appearance | Waxy solid |

Spectroscopic Data and Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, which are fundamental in determining the constitution of organic molecules. acs.orgnumberanalytics.comanu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were crucial in determining the connectivity of atoms and the relative stereochemistry of the molecule. organicchemistrydata.orgthermofisher.com The chemical shifts and coupling constants of the protons and carbons in the tetrahydrofuran ring and the surrounding carbinol methines provided key information about their spatial arrangement. psu.eduorganicchemistrydata.org

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular formula of this compound. lehigh.eduintertek.com Fragmentation patterns observed in the mass spectrum helped to confirm the presence of the γ-lactone and the hydrocarbon chain. lehigh.eduyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound showed characteristic absorption bands for hydroxyl groups (O-H stretching) and the γ-lactone carbonyl group (C=O stretching), confirming the presence of these functional groups. thermofisher.comlehigh.edu

The combined analysis of these spectroscopic data allowed for the unambiguous determination of this compound's planar structure and relative stereochemistry. acdlabs.comnih.gov

Biosynthesis

The biosynthesis of Annonaceous acetogenins (B1209576), including this compound, is believed to start from polyketide pathways. nih.govresearchgate.net These pathways involve the sequential condensation of acetate (B1210297) units to form a long fatty acid chain. Subsequent enzymatic reactions, such as epoxidation and cyclization, are thought to form the characteristic tetrahydrofuran rings. core.ac.uk While the general biosynthetic scheme is hypothesized, the specific enzymes and intermediates involved in the formation of this compound are still under investigation.

Total Synthesis

The total synthesis of this compound and its analogues has been a target for several research groups. These synthetic efforts are important for confirming the proposed structure and stereochemistry, as well as for providing access to larger quantities of the compound for biological testing. The syntheses often involve complex stereocontrolled reactions to establish the multiple chiral centers present in the molecule. The development of efficient synthetic routes remains an active area of research in organic chemistry. scielo.brscielo.br

Chemical Structure Elucidation and Stereochemistry of Asitrocin

Spectroscopic Characterization Techniques (e.g., NMR, MS)

The molecular structure of Asitrocin was primarily elucidated through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.orgnih.gov These methods are indispensable for determining the molecular formula, connectivity of atoms, and the intricate stereochemistry of complex natural products. intertek.comanu.edu.au

Mass spectrometry, specifically Fast Atom Bombardment Mass Spectrometry (FAB-MS), was crucial in establishing the molecular weight and formula of this compound as C₃₅H₆₄O₇. nih.govlouisville.edu High-resolution mass spectrometry (HRMS) further confirms the elemental composition by providing a highly accurate mass measurement. mdpi.com Fragmentation patterns observed in MS/MS experiments help to deduce the positions of functional groups along the long alkyl chain, a characteristic feature of acetogenins (B1209576). intertek.comscribd.com

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provided the detailed framework of the molecule's carbon skeleton and the placement of its functional groups. intertek.comacdlabs.com ¹H NMR spectra reveal the chemical environment of protons, their multiplicity, and coupling constants (J-values), which are vital for determining the relative configuration of stereocenters. researchgate.netorganicchemistrydata.org For instance, the ¹H NMR spectrum of this compound shows characteristic signals for carbinol methine protons adjacent to the THF ring and hydroxyl groups. psu.eduslideshare.net The chemical shift of the threo carbinol methine proton at approximately 3.40 ppm is a key indicator for its stereochemical assignment. psu.eduslideshare.net ¹³C NMR provides the number of unique carbon atoms and their types (methyl, methylene (B1212753), methine, quaternary). sigmaaldrich.comillinois.edu

Table 1: Selected NMR Spectroscopic Data for this compound Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. Data is compiled from typical values reported for related acetogenins.

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Correlations |

|---|---|---|---|

| H-15 | ~3.8 | ~71.0 | Carbinol proton adjacent to THF ring |

| H-16 | ~3.8 | ~82.0 | Proton on THF ring |

| H-19 | ~3.8 | ~82.0 | Proton on THF ring |

| H-20 | ~3.4 | ~74.0 | threo-configured carbinol proton |

| H-34 | ~7.0 | ~134.0 | Olefinic proton on γ-lactone ring |

| C-1 | - | ~174.0 | Carbonyl carbon of γ-lactone |

| C-2 | - | ~151.0 | Quaternary carbon on γ-lactone ring |

| C-35 | ~1.4 (d) | ~19.0 | Methyl group on γ-lactone ring |

Determination of Mono-tetrahydrofuran Ring System

This compound is classified as a mono-tetrahydrofuran (mono-THF) acetogenin (B2873293), meaning it contains a single THF ring within its long aliphatic chain. acs.orgnih.govpsu.edu The presence and specific arrangement of this ring system are critical to its identity and were established through rigorous spectroscopic analysis. nih.govpsu.edu The THF ring is flanked by two hydroxyl groups, contributing significantly to the molecule's stereochemical complexity. acs.orgnih.govresearchgate.net

The connectivity of the THF ring was pieced together using 2D NMR experiments. intertek.com For example, ¹H-¹H COSY spectra establish proton-proton correlations, allowing chemists to trace the spin systems through the THF ring and the adjacent carbinol centers. HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the THF moiety to the rest of the long alkyl chain and confirming the positions of the flanking hydroxyl groups. acdlabs.com The chemical shifts of the carbons and protons within and adjacent to the THF ring (typically C-16, C-19, H-16, H-19) are characteristic of this structural feature in Annonaceous acetogenins. scribd.com

Configurational and Conformational Analysis: erythro/trans/threo Assignments

The stereochemistry of Annonaceous acetogenins is complex, with multiple chiral centers along the hydrocarbon chain and on the THF ring. The relative configuration of adjacent stereocenters is described using erythro and threo nomenclature, while the substitution pattern on the THF ring is defined as cis or trans.

For this compound, the relative configuration of the stereogenic centers from C-15 to C-20 has been determined as erythro/trans/threo. acs.orgnih.govresearchgate.net This assignment is a result of careful analysis of NMR data, particularly proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. researchgate.netwikipedia.org

Erythro/Threo Assignment : The relationship between adjacent hydroxyl-bearing carbons (like C-15/C-16 and C-19/C-20) is determined by analyzing their ¹H NMR signals. A key diagnostic observation for this compound was the chemical shift of the carbinol methine proton at C-20, which resonates around 3.40 ppm. psu.eduslideshare.net This specific value is characteristic of a threo configuration between C-19 and C-20. psu.eduslideshare.net Had the configuration been erythro, this proton would have appeared at a slightly different shift.

Trans Configuration : The trans assignment for the THF ring (C-16/C-19) is also derived from NMR data, which helps to establish the spatial relationship of the substituents on the five-membered ring. psu.edu

This detailed configurational analysis is crucial, as the specific stereochemistry is a defining feature that distinguishes this compound from its numerous stereoisomers. derpharmachemica.compsu.edu

Identification of Related Stereoisomers and Asitrocinones

This compound is part of a larger family of related acetogenins isolated from Asimina triloba. acs.orgnih.gov These include stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, and oxidized derivatives known as asitrocinones. acs.orgnih.govpsu.edu

Two notable related compounds are (2,4)-cis-asitrocinone and (2,4)-trans-asitrocinone . acs.orgnih.gov These compounds were isolated along with this compound and share the same core structure, including the erythro/trans/threo configuration from C-15 to C-20. acs.orgnih.govresearchgate.net The key difference is the oxidation of the hydroxyl group at the C-10 position of the long alkyl chain to a ketone, forming the asitrocinone structure. The cis and trans prefixes refer to the stereochemistry at the C-2 and C-4 positions of the α,β-unsaturated γ-lactone ring, which can exist as a mixture of isomers. acs.org

Another closely related compound is Annonacin (B1665508) , a well-known mono-THF acetogenin. louisville.edu Annonacin shares the C₃₅H₆₄O₇ molecular formula with this compound but differs in its stereochemistry. louisville.edu While this compound is defined by its erythro/trans/threo configuration, Annonacin possesses a threo/trans/threo arrangement. louisville.edu This subtle difference in the stereochemistry of a single hydroxyl group relative to the THF ring highlights the remarkable diversity and complexity of this class of natural products.

Table 2: Related Stereoisomers and Derivatives of this compound

| Compound Name | Molecular Formula | Key Structural Feature / Difference from this compound | Reference |

|---|---|---|---|

| This compound | C₃₅H₆₄O₇ | erythro/trans/threo configuration (C-15 to C-20) | acs.orgnih.gov |

| (2,4)-cis-Asitrocinone | C₃₅H₆₂O₇ | Ketone at C-10; cis lactone ring stereochemistry | acs.orgnih.gov |

| (2,4)-trans-Asitrocinone | C₃₅H₆₂O₇ | Ketone at C-10; trans lactone ring stereochemistry | acs.orgnih.gov |

| Annonacin | C₃₅H₆₄O₇ | Stereoisomer with threo/trans/threo configuration | louisville.edu |

Synthetic and Semi Synthetic Strategies for Asitrocin and Analogues

Total Synthesis Pathways of Annonaceous Acetogenins (B1209576)

The total synthesis of Annonaceous acetogenins is a significant challenge due to the presence of multiple stereocenters, the long aliphatic chain, and the need for stereocontrolled construction of the THF rings. beilstein-journals.org Synthetic chemists have developed various strategies to assemble these complex molecules, often in a convergent manner. beilstein-journals.orgmdpi.com

A common approach involves the synthesis of three key fragments: the terminal γ-lactone, the central THF core, and the aliphatic chain. These fragments are then coupled to construct the final molecule. For instance, in the total synthesis of Annonacin (B1665508), one of the first mono-THF acetogenins to be synthesized, a key step was the coupling of a THF-containing fragment with a lactone precursor. beilstein-journals.org

Several research groups have reported total syntheses of various acetogenins. The following table summarizes some key examples and the general strategies employed.

| Acetogenin (B2873293) | Key Synthetic Strategy | Precursors/Key Reactions | Reference |

| Annonacin | Convergent synthesis | Coupling of a THF-containing fragment with a lactone precursor via a Wittig reaction. | beilstein-journals.org |

| Uvaricin | Highly efficient construction of the adjacent bis-THF backbone. | Selective oxidation and Wittig extension of 1,5,9-cyclododecatriene. | beilstein-journals.org |

| Parviflorin | Convergent assembly from THF core and γ-lactone segments. | Nozaki-Hiyama-Kishi reaction for fragment coupling. | beilstein-journals.org |

| Murisolin | Asymmetric alkynylation to construct the THF ring moiety. | Sonogashira coupling of the THF fragment with an iodide fragment. | beilstein-journals.org |

These syntheses often rely on well-established reactions for carbon-carbon bond formation and functional group transformations, tailored to the specific stereochemical requirements of the target molecule. beilstein-journals.orgmdpi.com

Chemical Derivatization and Analogue Preparation

The preparation of analogues of Annonaceous acetogenins is crucial for structure-activity relationship (SAR) studies, aiming to improve their biological activity and pharmacokinetic properties. mdpi.com Chemical derivatization typically focuses on modifying the core THF structure, the aliphatic chain, or the terminal γ-lactone. mdpi.com

One approach to creating analogues involves simplifying the complex bis-tetrahydrofuran core. mdpi.com For example, researchers have synthesized analogues where the bis-THF moiety is replaced with more accessible structures like ethylene (B1197577) glycol and catechol ethers. mdpi.com A representative synthetic pathway for such an analogue involved the condensation of a solketal (B138546) mesylate, ethylene glycol, and epichlorohydrin (B41342) to build the core structure. The lipophilic side chain and the γ-lactone fragment were then introduced through a series of reactions including Sonogashira coupling and hydrogenation. mdpi.com

Another strategy for analogue preparation is the modification of the terminal γ-lactone. This can involve altering the substitution pattern on the lactone ring or replacing it with other functional groups to investigate their impact on biological activity.

The following table presents examples of analogue preparation strategies for Annonaceous acetogenins.

| Analogue Type | Modification Strategy | Synthetic Approach | Purpose of Modification | Reference |

| Simplified THF Core | Replacement of bis-THF with ethylene glycol or catechol ethers. | Condensation, epoxide opening, Sonogashira coupling, hydrogenation. | To simplify the structure and evaluate the importance of the bis-THF core for activity. | mdpi.com |

| Modified Aliphatic Chain | Introduction of various lipophilic side chains. | O-alkylation followed by introduction of the γ-lactone moiety. | To study the effect of lipophilicity on cytotoxicity. | mdpi.com |

| Altered γ-Lactone | Modification of substituents on the lactone ring. | Synthesis of novel γ-lactone fragments followed by coupling to the main chain. | To probe the role of the lactone in binding to biological targets. | mdpi.com |

These studies have shown that while the natural acetogenins often exhibit the highest potency, simplified analogues can still retain significant biological activity and provide valuable insights into the structural requirements for their mechanism of action. mdpi.com

Stereoselective Synthesis Approaches to Tetrahydrofuran (B95107) Moieties

The stereocontrolled synthesis of the substituted tetrahydrofuran rings is arguably the most critical aspect of the total synthesis of Annonaceous acetogenins. nih.gov The relative and absolute stereochemistry of the substituents on the THF ring significantly influences the biological activity of these compounds. core.ac.uk Consequently, a variety of stereoselective methods have been developed for their construction. nih.gov

Common strategies for the stereoselective synthesis of THF moieties include:

Intramolecular SN2 Cyclization: This classical approach involves the cyclization of a hydroxyl group onto a tethered leaving group (such as a halide or sulfonate) to form the cyclic ether. nih.gov

Iodoetherification: The cyclization of an unsaturated alcohol can be induced by an electrophilic iodine source, leading to the formation of an iodinated THF derivative which can be further functionalized. beilstein-journals.org

Cascade Cyclizations: Chemoenzymatic strategies have been developed, for instance, using epoxide hydrolase-mediated desymmetrization of meso-epoxides followed by a cascade cyclization to stereoselectively form the bis-THF core. researchgate.net

Ring-Closing Metathesis: This powerful reaction has been utilized to construct the bis-THF core, with a methylene (B1212753) acetal (B89532) function acting as a linker. rsc.org

The choice of method depends on the desired substitution pattern and stereochemistry of the target THF ring. The following table summarizes some stereoselective approaches used in the synthesis of acetogenin THF cores.

| Method | Key Features | Example Application | Stereoselectivity | Reference |

| Intramolecular SN2 Cyclization | Use of a hydroxyl nucleophile and a tethered leaving group. | Synthesis of various substituted tetrahydrofurans. | Generally high, dependent on substrate control. | nih.gov |

| Iodoetherification | Electrophilic iodine-induced cyclization of allylic alcohols. | Stereoselective construction of the THF core in the synthesis of Mosin B. | High stereoselectivity. | beilstein-journals.org |

| Cascade Cyclization | Chemoenzymatic desymmetrization of meso-epoxides. | Stereoselective access to the cores of bullatacin- and rolliniastatin 1-type acetogenins. | High stereocontrol over multiple stereocenters. | researchgate.net |

| Ring-Closing Metathesis | Use of a methylene acetal linker to facilitate cyclization. | Asymmetric synthesis of bis-tetrahydrofuran cores. | Dependent on the catalyst and substrate. | rsc.org |

These advanced synthetic methods have enabled chemists to access a wide range of Annonaceous acetogenins and their analogues, facilitating the exploration of their therapeutic potential.

Molecular and Cellular Pharmacology of Asitrocin in Vitro Investigations

Target Identification and Binding Studies

In vitro studies have identified several key molecular targets of Asitrocin, providing a basis for understanding its broader pharmacological profile. These targets include components of the mitochondrial respiratory chain and critical pathways involved in cellular stress responses.

Mitochondrial Complex I Inhibition

A significant body of evidence points to the mitochondria as a primary target for this compound in mammalian cells. everlywell.com The compound has been shown to inhibit the mitochondrial electron transport chain (ETC), particularly at Complex I (NADH:ubiquinone oxidoreductase). everlywell.comdrugbank.com This inhibition disrupts the normal flow of electrons, a critical process for cellular respiration. everlywell.com By impeding Complex I, this compound interferes with the generation of the proton-motive force necessary for ATP synthesis. everlywell.com Mechanistically, this inhibition can lead to a state of reduced NADH pool and an increase in the formation of reactive oxygen species (ROS) at the flavin mononucleotide (FMN) site of Complex I. everlywell.com The disruption of mitochondrial biogenesis is another consequence, as this compound, similar to other antibiotics like chloramphenicol (B1208) and tetracyclines, can bind to the mitochondrial ribosome and inhibit the translation of essential mitochondrial proteins. drugs.com

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Pathway

This compound has been observed to modulate the Hypoxia-Inducible Factor-1 (HIF-1) pathway. HIF-1 is a crucial transcription factor that enables cells to adapt to low oxygen (hypoxic) conditions, often found in tumor microenvironments. everlywell.comnih.gov Under normal oxygen levels, the alpha subunit of HIF-1 (HIF-1α) is rapidly degraded. nih.gov In hypoxic conditions, HIF-1α stabilizes and dimerizes with HIF-1β, translocating to the nucleus to activate genes involved in angiogenesis, metabolism, and cell survival. nih.gov Research indicates that this compound can increase the gene expression of HIF-1α. This effect is linked to the mitochondrial dysfunction and oxidative stress induced by the compound. While some agents are developed to inhibit the HIF-1 pathway to prevent tumor progression, the modulation of this pathway by this compound highlights its complex interaction with cellular oxygen-sensing mechanisms. everlywell.comnih.govdrugbank.com

Modulation of NKA-Dependent and SERCA-Dependent Pathways

While direct, extensive studies detailing this compound's interaction with Na+/K+-ATPase (NKA) and Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pathways are less prominent in the literature compared to its mitochondrial effects, the downstream consequences of this compound's actions, such as altered ion gradients and cellular stress, indirectly implicate these pathways. Disruption of ATP production, a primary effect of this compound's mitochondrial toxicity, would logically impair the function of these ATP-dependent ion pumps, which are critical for maintaining cellular homeostasis.

Cellular Response Profiling

The interaction of this compound with its molecular targets triggers a cascade of cellular events, leading to distinct and measurable responses, including cytotoxicity and profound changes in cellular energy metabolism.

Investigation of Cytotoxic Mechanisms

This compound exhibits cytotoxic effects in various cell types, including cancer cells, through multiple mechanisms. everlywell.com One key mechanism is the induction of lysosomal membrane permeabilization (LMP). This process leads to the release of lysosomal hydrolases into the cytosol, triggering apoptotic cell death. This compound has been shown to inhibit autophagy, a cellular process responsible for degrading and recycling damaged organelles and proteins. In the context of cancer cells treated with DNA-damaging agents, which can induce damage to lysosomes, this compound's inhibition of autophagy (specifically "lysophagy," the autophagic removal of damaged lysosomes) results in an accumulation of these damaged organelles, enhancing LMP and subsequent apoptosis.

Furthermore, the mitochondrial dysfunction caused by this compound contributes significantly to its cytotoxicity. The inhibition of the electron transport chain leads to increased production of mitochondrial ROS, which can cause oxidative damage to cellular components, including DNA. everlywell.com This mitochondrial damage can also trigger the intrinsic apoptotic pathway. everlywell.com Studies have demonstrated that this compound can inhibit the proliferation of cells like human mammary epithelia (MCF-12A) and fibroblasts in a dose-dependent manner. everlywell.com

| Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Non-small-cell lung cancer (NSCLC) cells | Enhanced cytotoxicity of DNA-damaging drugs | Inhibition of autophagy/lysophagy, leading to increased lysosomal membrane permeabilization (LMP) and apoptosis | |

| MCF-12A (human mammary epithelia) | Inhibition of proliferation (IC50: 94 ± 33 µg/mL) | Mitochondrial dysfunction, ROS production, DNA damage | everlywell.com |

| Fibroblasts | Inhibition of proliferation (IC50: 115 ± 49 µg/mL) | Mitochondrial dysfunction | everlywell.com |

| MCF7 / T47D (breast cancer) | Inhibition of mammo-sphere formation (IC50: ~50 µM) | Inhibition of mitochondrial biogenesis | drugs.com |

Effects on Cellular Bioenergetics and ATP Depletion

This compound profoundly impacts cellular bioenergetics, primarily by targeting mitochondrial respiration. everlywell.com The inhibition of Mitochondrial Complex I disrupts oxidative phosphorylation, the cell's main source of ATP production. everlywell.com This leads to a significant reduction in cellular ATP levels. drugbank.com In response to this mitochondrial shutdown, cells may attempt to compensate by upregulating glycolysis, a less efficient method of ATP production. everlywell.com Evidence shows that this compound treatment can increase the gene expression of glycolysis-associated enzymes. However, this compensatory glycolysis is often insufficient to meet the cell's energy demands, resulting in a net energy deficit. The depletion of ATP not only compromises cellular functions that are highly energy-dependent but also acts as a signal for cellular stress and can contribute to the initiation of cell death pathways. everlywell.com

| Parameter | Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Mitochondrial Respiration | Decreased | Inhibition of electron transport chain complexes (e.g., Complex I) | everlywell.com |

| ATP Levels | Decreased | Suppression of oxidative phosphorylation | drugbank.com |

| Glycolysis | Upregulated gene expression of associated enzymes | Compensatory response to mitochondrial dysfunction | |

| Mitochondrial Membrane Potential | Decreased | Disruption of the electron transport chain | everlywell.com |

| Reactive Oxygen Species (ROS) | Increased | Electron leakage from inhibited mitochondrial complexes | everlywell.com |

Influence on Cell Proliferation and Angiogenesis

In vitro studies have revealed that Azithromycin possesses significant anti-proliferative and anti-angiogenic properties across various cell types, particularly in the context of oncology. These effects are dose-dependent and vary between different cell lines.

Anti-proliferative Effects:

Azithromycin has demonstrated a selective cytotoxicity against cancer cells. mdpi.com Research on colon cancer cell lines (HCT-116 and SW480) showed that Azithromycin inhibited cell proliferation in a dose- and time-dependent manner. The half-inhibitory concentration (IC50) after a 48-hour treatment was determined to be 63.19 ± 24.60 µmol/L in HCT-116 cells and 140.85 ± 32.81 µmol/L in SW480 cells. nih.gov In cervical (HeLa) and gastric (SGC-7901) cancer cells, the IC50 values at 72 hours were 15.66 µg/mL and 26.05 µg/mL, respectively. mdpi.com

Further studies have explored its effects on lung cancer cells. Under hypoxic conditions, which are typical in solid tumors, Azithromycin at concentrations up to 25 µM reduced the survival of A549, H1299, and NCI-H441 lung cancer cell lines. nih.gov This cytotoxic effect is linked to the inhibition of mitophagy, a process that tumor cells use to clear damaged mitochondria and survive in low-oxygen environments. nih.govspandidos-publications.com Another study found that Azithromycin at 10 µm significantly inhibited the proliferation of multiple lung cancer cell lines, including PC-9 and A549. researchgate.net

Interestingly, Azithromycin also affects the proliferation of non-cancerous cells. In nasal epithelial cells from donors with primary ciliary dyskinesia (PCD), a genetic disorder, Azithromycin treatment corrected differences in cell proliferation noted in these cells compared to healthy controls. nih.gov It has also been shown to suppress the proliferation of tracheal smooth muscle cells and peripheral blood mononuclear cells, which may contribute to its anti-inflammatory properties. mdpi.com

| Cell Line | Cell Type | Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|---|

| HCT-116 | Colon Cancer | IC50: 63.19 µmol/L | 48h | Inhibited proliferation | nih.gov |

| SW480 | Colon Cancer | IC50: 140.85 µmol/L | 48h | Inhibited proliferation | nih.gov |

| HeLa | Cervical Cancer | IC50: 15.66 µg/mL | 72h | Inhibited proliferation, induced apoptosis | mdpi.com |

| SGC-7901 | Gastric Cancer | IC50: 26.05 µg/mL | 72h | Inhibited proliferation, induced apoptosis | mdpi.com |

| A549, H1299, NCI-H441 | Lung Cancer | ≤25 µM | 72h | Reduced cell survival under hypoxic conditions | nih.gov |

| PC-9, A549, et al. | Lung Cancer | 10 µM | Not Specified | Significantly inhibited proliferation | researchgate.net |

| MCF7, T47D | Breast Cancer (ER+) | IC50: ~50 µM | Not Specified | Inhibited tumor-sphere formation | oncotarget.com |

| HLT-ECs | Human Lung Tumor Endothelial Cells | Dose-dependent | Not Specified | Inhibited VEGF-induced proliferation | nih.govnih.gov |

Anti-angiogenic Effects:

Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Azithromycin has been identified as a potent inhibitor of tumor angiogenesis. nih.govspandidos-publications.com In vitro experiments using human lung tumor-associated endothelial cells (HLT-ECs) demonstrated that Azithromycin effectively inhibits the formation of capillary networks on a Matrigel matrix in a dose-dependent manner. nih.govresearchgate.net

The compound specifically targets multiple steps in the angiogenic process stimulated by Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor. nih.gov Studies have shown that Azithromycin significantly inhibits VEGF-induced proliferation and adhesion of HLT-ECs and induces their apoptosis (programmed cell death), even in the presence of VEGF. nih.govspandidos-publications.com However, it did not appear to affect HLT-EC migration. nih.govspandidos-publications.com The anti-angiogenic potential has also been observed in studies with hepatoma cell lines (HepG2), where Azithromycin significantly reduced cell migration in a wound healing assay, a proxy for angiogenic potential. jonuns.com

Analysis of Cellular Signaling Cascades

The anti-proliferative and anti-angiogenic effects of Azithromycin are underpinned by its ability to modulate several key intracellular signaling cascades.

VEGFR2 and Downstream Pathways:

A primary mechanism for Azithromycin's anti-angiogenic activity is the suppression of VEGF Receptor 2 (VEGFR2)-mediated signaling pathways in endothelial cells. nih.govnih.govspandidos-publications.com Upon stimulation by VEGF, VEGFR2 undergoes phosphorylation, initiating downstream signaling. Azithromycin has been shown to inhibit this crucial activation step. nih.gov This leads to the decreased phosphorylation and activation of subsequent signaling molecules, including:

Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt): This pathway is central to cell survival, proliferation, and growth. Azithromycin's suppression of PI3K/Akt activation contributes to its ability to induce apoptosis and inhibit the proliferation of endothelial cells. nih.govnih.govspandidos-publications.com

Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion and spreading. By inhibiting FAK phosphorylation, Azithromycin disrupts focal adhesion assembly and actin stress fiber formation in HLT-ECs. nih.govnih.govspandidos-publications.com

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Multiple studies have demonstrated that Azithromycin inhibits the activation of NF-κB. nih.govnih.govresearchwithrowan.comnih.gov It prevents the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This action blocks the nuclear translocation of active NF-κB subunits (like p65), thereby reducing the expression of pro-inflammatory and pro-survival genes. nih.govnih.gov This inhibitory effect has been observed in various cell types, including macrophages, lung carcinoma cells, and tracheal aspirate cells from premature infants. nih.govresearchwithrowan.comresearchgate.net

MAPK and mTOR Signaling:

Azithromycin also influences other significant signaling pathways:

Mitogen-Activated Protein Kinase (MAPK): The MAPK family (including ERK, JNK, and p38) regulates a wide range of cellular processes. Azithromycin has been shown to modulate this cascade, contributing to its immunomodulatory effects. nih.gov For instance, it can reduce the phosphorylation of p38 MAPK in monocytic cells, leading to decreased production of the inflammatory cytokine TNF-α. tandfonline.com

Mammalian Target of Rapamycin (mTOR): The mTOR pathway is a central controller of cell growth, proliferation, and metabolism. Azithromycin has been identified as a direct inhibitor of mTOR kinase activity. nih.gov This inhibition is independent of the protein FKBP12, distinguishing its mechanism from other mTOR inhibitors like Rapamycin. nih.gov In vitro studies on CD4+ T-cells show that Azithromycin reduces the phosphorylation of the S6 ribosomal protein, a downstream target of mTOR, leading to suppressed T-cell proliferation and cytokine secretion. nih.govucl.ac.uk This mechanism also impacts the function of Natural Killer (NK) cells. researchgate.net

| Signaling Pathway | Key Molecular Target | Cell Type(s) | Observed Effect | Reference |

|---|---|---|---|---|

| VEGFR2 Signaling | VEGFR2, PI3K/Akt, FAK | Human Lung Tumor Endothelial Cells (HLT-ECs) | Inhibition of VEGF-induced phosphorylation and activation | nih.govnih.govspandidos-publications.com |

| NF-κB Signaling | p65 nuclear translocation, IκBα degradation | Macrophages, Tracheal Aspirate Cells, Lung Carcinoma Cells | Suppression of NF-κB activation | nih.govnih.govresearchwithrowan.comresearchgate.net |

| mTOR Signaling | mTOR kinase, S6 ribosomal protein | CD4+ T-cells, NK cells | Direct inhibition of mTOR activity, reduced phosphorylation of S6RP | nih.govucl.ac.ukresearchgate.net |

| MAPK Signaling | p38, ERK | Monocytic Cells, Bronchial Cells | Reduced phosphorylation of p38, modulation of ERK | nih.govtandfonline.com |

| STING-TBK1 Signaling | pTBK-1 | Macrophages | Enhanced activation (in combination with STING agonist) | tandfonline.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Azithromycin |

| Rapamycin |

| Vincristine |

| Paclitaxel |

| Cisplatin |

| Sorafenib |

| Erythromycin |

Pre Clinical Pharmacological Efficacy in Vivo Animal Models

Evaluation in Disease-Specific Animal Models (e.g., tumor xenografts)

Extracts from Asimina triloba, containing a complex mixture of Annonaceous acetogenins (B1209576) including Asitrocin, have been evaluated in rodent models of cancer. One notable study investigated the cancer chemopreventive potential of a standardized twig extract of Asimina triloba in a chemically induced mammary carcinogenesis model. tandfonline.comtandfonline.com In this model, virgin female Sprague-Dawley rats were treated with N-methyl-N-nitrosourea (MNU) to induce mammary tumors. tandfonline.comtandfonline.com The administration of the pawpaw extract through the diet demonstrated a notable effect on tumor latency, which is the time it takes for the first tumor to appear. tandfonline.comtandfonline.com

While this study did not involve tumor xenografts, which typically utilize human cancer cells implanted into immunodeficient mice, the MNU-induced mammary cancer model is a well-established method for assessing the efficacy of potential cancer preventative agents in vivo. The findings suggest that the acetogenin-containing extract can delay the onset of tumorigenesis. tandfonline.com Other acetogenins, such as bullatacin, have shown effectiveness in tumor xenografts of human ovarian carcinoma in athymic mice. tandfonline.comtandfonline.com

Dose-Response Relationships in Animal Studies

The investigation into the chemopreventive effects of the Asimina triloba extract included a dose-tolerance study to determine the maximum tolerated dose (MTD) for the subsequent carcinogenesis experiment. tandfonline.comtandfonline.com This is crucial for establishing a dose that is both effective and does not cause significant toxicity to the animals.

For the MTD study, female Sprague-Dawley rats were fed diets containing various concentrations of the pawpaw extract, ranging from 1,250 to 20,000 mg per kg of diet. tandfonline.comtandfonline.com A clear dose-dependent effect on food consumption and body weight was observed. At higher doses of 5,000, 10,000, and 20,000 mg/kg, the animals exhibited reduced food intake, which led to a slight decrease in body weight. tandfonline.com Based on these findings, the lower, non-toxic doses of 1,250 and 2,500 mg of extract per kg of diet were selected for the long-term cancer prevention study. tandfonline.comtandfonline.com

The following table summarizes the dose-response findings from the MTD study:

| Dietary Extract Concentration (mg/kg) | Observed Effects on Rats |

| 1,250 | Well-tolerated |

| 2,500 | Well-tolerated |

| 5,000 | Reduced food consumption, slight decrease in body weight |

| 10,000 | Reduced food consumption, slight decrease in body weight |

| 20,000 | Reduced food consumption, slight decrease in body weight |

Pharmacokinetic and Pharmacodynamic Analysis Pre Clinical

Tissue Distribution and Accumulation in Pre-clinical Species

Detailed information regarding the tissue distribution and potential accumulation of Asitrocin in preclinical species is not available in published research. Studies on crude extracts of Asimina triloba or other more abundant acetogenins (B1209576) have suggested that these compounds can reach various tissues, but specific data quantifying the distribution of this compound to particular organs or its rate of accumulation and clearance from these tissues is currently uncharacterized.

Structure Activity Relationship Sar Studies and Computational Approaches

Correlative Analysis of Asitrocin's Structure with Biological Potency

This compound is a member of the annonaceous acetogenins (B1209576), a class of natural products known for their potent biological activities. louisville.eduderpharmachemica.com The structure of this compound, like other acetogenins, can be broadly divided into three key regions that contribute to its bioactivity: a terminal α,β-unsaturated γ-lactone ring, a long hydrocarbon chain, and a central mono-tetrahydrofuran (mono-THF) ring flanked by hydroxyl groups. derpharmachemica.com The biological potency of these compounds is intrinsically linked to the specific arrangement and chemical nature of these structural units.

Structure-activity relationship (SAR) studies on the broader acetogenin (B2873293) class provide a framework for understanding this compound's potency. Generally, the cytotoxicity of acetogenins is significantly influenced by the number and configuration of the THF rings. derpharmachemica.com The most potent compounds typically possess an adjacent bis-THF ring structure. derpharmachemica.com Compounds with non-adjacent bis-THF rings tend to show diminished, yet still significant, cytotoxicity. derpharmachemica.com this compound, being a mono-THF acetogenin, belongs to a category that is generally considered more potent than linear acetogenins (lacking a THF ring) but less potent than its bis-THF counterparts. derpharmachemica.com Research has demonstrated the cytotoxic potential of this compound, which, along with other isolated acetogenins, showed high activity against the COR-L23 lung cancer cell line, with IC₅₀ values in the range of 0.5-1.7 μM. researchgate.net This potency is attributed to the molecule's ability to inhibit complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, a mechanism common to many acetogenins. psu.eduresearchgate.net

The terminal γ-lactone ring is another critical feature for the bioactivity of acetogenins. This moiety is believed to be essential for binding to the biological target. The long aliphatic chain, while appearing less specific, influences the molecule's lipophilicity and its ability to traverse cellular membranes to reach its intracellular target. louisville.edu

| Feature | Role in Biological Potency | This compound's Specifics |

| α,β-Unsaturated γ-Lactone | Essential for binding to the biological target; acts as a Michael acceptor. | Present; considered crucial for its cytotoxic activity. |

| Tetrahydrofuran (B95107) (THF) Ring | Number, position, and stereochemistry of THF rings modulate potency. Adjacent bis-THF structures are often the most potent. | Contains a single mono-THF ring, placing it in a specific potency class within the acetogenin family. derpharmachemica.com |

| Hydrocarbon Chain | Affects lipophilicity, membrane transport, and overall spatial orientation for target interaction. | Possesses a C35 long-chain structure. louisville.edu |

| Hydroxyl (OH) Groups | Flanking OH groups on the THF ring are critical for interaction with the target protein. | Features hydroxyl groups adjacent to the mono-THF ring. louisville.edu |

Stereochemical Influences on Bioactivity

For this compound, the stereochemistry has been reported as erythro-trans-threo with respect to the hydroxyl-bearing carbons and their relationship to the THF ring. psu.edu More specifically, the threo configuration is suggested to be located at the C-19/20 position. psu.edu This precise spatial arrangement of the hydroxyl groups and the THF ring is critical. It ensures an optimal conformation for binding within the pocket of mitochondrial complex I. Different stereoisomers would present these functional groups in different spatial orientations, potentially leading to weaker binding or a complete loss of activity. nih.gov

The importance of stereochemistry is a well-established principle in acetogenin research. For example, comparing acetogenins with different THF ring configurations reveals clear differences in their biological profiles. derpharmachemica.com The defined stereochemistry of this compound distinguishes it from other acetogenins and is a key component of its unique biological signature.

| Compound | Key Stereochemical Feature | Reported Biological Activity |

| This compound | Mono-THF with erythro-trans-threo configuration. louisville.edupsu.edu | Cytotoxic against lung cancer cells (COR-L23) with IC₅₀ of 0.5-1.7 μM. researchgate.net |

| Annonacin (B1665508) | Mono-THF with threo/trans/threo configuration. louisville.edu | Toxic to cortical neurons; potent inhibitor of mitochondrial complex I. louisville.edu |

| Bullatacin | Adjacent bis-THF with threo/trans/threo/trans/erythro configuration. louisville.edu | Highly potent cytotoxicity against various cancer cell lines. derpharmachemica.com |

Rational Design of this compound Analogues Based on SAR

The principles of rational drug design can be applied to the this compound scaffold to develop novel analogues with potentially improved therapeutic properties, guided by existing structure-activity relationship (SAR) data. nih.govnih.gov The goal of such an approach would be to synthesize new molecules that retain or enhance the desired biological activity while potentially improving selectivity or other pharmacological characteristics.

Based on the known SAR of acetogenins, several regions of the this compound molecule could be targeted for modification:

The Tetrahydrofuran (THF) Core: Since the THF ring system is a primary determinant of potency, analogues could be designed with alternative cyclic ether systems. One could explore replacing the THF ring with a tetrahydropyran (B127337) (THP) ring or introducing a second THF ring to mimic the more potent bis-THF acetogenins. The relative stereochemistry of the hydroxyl groups flanking this core could also be systematically varied to probe for more potent configurations.

The Alkyl Chain: The long hydrocarbon chain could be modified to fine-tune the molecule's lipophilicity. Analogues could be synthesized with altered chain lengths, or with the introduction of double or triple bonds to alter rigidity. Furthermore, adding or repositioning hydroxyl groups along the chain could introduce new interaction points with the target protein.

The γ-Lactone "Warhead": The α,β-unsaturated γ-lactone is considered the reactive part of the molecule. While essential, its reactivity could be modulated. Analogues with substitutions on the lactone ring could be designed to alter its electrophilicity, potentially leading to a better balance of stability and reactivity.

The design of these new chemical entities would be based on the hypothesis that specific structural changes can enhance the key binding interactions with the target protein, a concept central to modern medicinal chemistry. nih.gov

In Silico Molecular Modeling and Docking Studies

In silico molecular modeling and docking are powerful computational tools used in drug discovery to predict and analyze how a small molecule, or ligand, binds to its macromolecular target. europeanreview.orgmdpi.com While specific docking studies for this compound are not widely published, the methodology can be applied to understand its mechanism of action at a molecular level and to support the rational design of new analogues. asiapharmaceutics.info

The primary biological target for this compound is understood to be mitochondrial complex I. psu.eduresearchgate.net A molecular docking study would involve the following steps:

Model Preparation: The three-dimensional crystal structure of mitochondrial complex I (or a validated homology model) would be obtained. The 3D structure of this compound would also be generated and energetically minimized.

Docking Simulation: Using specialized software, the this compound molecule would be computationally placed into the putative binding site of complex I. The program would explore various possible orientations and conformations of this compound within the site.

Scoring and Analysis: Each generated pose would be assigned a score based on a scoring function that estimates the binding affinity (e.g., binding energy). mdpi.com The most favorable poses would then be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and specific amino acid residues of the protein.

These computational studies could confirm the importance of the THF ring and its flanking hydroxyls in anchoring the molecule to the protein target. They could also elucidate the role of the γ-lactone in the binding interaction. The insights gained from such in silico analyses are invaluable for refining SAR hypotheses and providing a structural basis for designing next-generation analogues with enhanced potency and selectivity. nih.gov

Analytical and Bioanalytical Methodologies for Asitrocin

Chromatographic Techniques for Detection and Quantification (e.g., HPLC-UV, HPLC-MS, GC-MS)

The separation and quantification of Asitrocin and its analogues rely heavily on chromatographic techniques. The complex nature of the plant matrix from which it is extracted requires high-resolution methods to isolate it from other related acetogenins (B1209576) and interfering substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acetogenins like this compound. psu.edu HPLC coupled with Ultraviolet (UV) detection is a common approach for quantification, though the lack of a strong chromophore in some acetogenins can limit sensitivity. For instance, in the analysis of acetogenin-enriched extracts, detection at low wavelengths such as 208 nm or 220 nm has been employed. nih.govmdpi.com The separation of complex mixtures of acetogenins, including positional isomers and epimers, has been successfully achieved using preparative HPLC. psu.edu

For enhanced sensitivity and selectivity, HPLC is often coupled with a mass spectrometry detector (HPLC-MS). This combination was instrumental in the initial structural elucidation of this compound. acs.org HPLC-MS allows for the simultaneous separation and mass analysis of the compound, providing both retention time and mass-to-charge ratio data, which are crucial for identification and quantification in complex samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized in the analysis of derivatives of Annonaceous acetogenins. scielo.brscielo.brresearchgate.net This technique is suitable for volatile or semi-volatile compounds and often requires derivatization of the analytes to increase their volatility and thermal stability.

Table 1: Examples of Chromatographic Methods for Acetogenin (B2873293) Analysis

| Technique | Stationary Phase | Mobile Phase/Conditions | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC-PDA | Not specified | Gradient elution | Photodiode Array (PDA) at 220 nm and 208 nm | Detection of acetogenins in an enriched extract. mdpi.com | mdpi.com |

| Preparative HPLC | Silica gel | Not specified | Not specified | Separation of positional and epimeric acetogenins. psu.edu | psu.edu |

| GC-MS | Not specified | Not specified | Mass Spectrometer (EI, CI) | Analysis of synthetic analogues of annonaceous acetogenins. scielo.brscielo.br | scielo.brscielo.br |

| HPLC-ESI-TOF-MS | C18 column | Mobile phases with 0.1% formic acid | ESI-Time-of-Flight Mass Spectrometry | Identification and structural confirmation of acetogenins in avocado seed extract. nih.gov | nih.gov |

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry is an indispensable tool for the structural analysis of this compound. High-resolution mass spectrometry provides accurate mass measurements, which aid in determining the elemental composition of the molecule. The initial characterization of this compound involved the use of HPLC-MS, alongside comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) studies. acs.org

Tandem mass spectrometry (MS/MS) is particularly valuable for detailed structural elucidation and for identifying metabolites. By inducing fragmentation of the parent ion, MS/MS provides structural information based on the resulting fragment ions. This technique has been applied to determine the structure of other Annonaceous acetogenins. psu.edu For example, in the analysis of an acetogenin-enriched extract from avocado, LC-ESI-MS and ESI-MS/MS were used to assign the chemical identity of novel compounds by comparing their fragmentation patterns with reported data. nih.gov The collision-induced dissociation (CID) of precursor ions reveals characteristic fragmentation patterns that can pinpoint features like the position of hydroxyl groups and the nature of the aliphatic chain. nih.gov

Table 2: Mass Spectrometry Parameters for Acetogenin Analysis

| Technique | Ionization Mode | Scan Mode | Key Parameters | Application | Reference |

|---|---|---|---|---|---|

| HPLC-MS | Not specified | Not specified | Not specified | Structural elucidation of this compound. acs.org | acs.org |

| MS/MS | Not specified | Not specified | Not specified | Structural determination of related acetogenins. psu.edu | psu.edu |

| HPLC-ESI-TOF-MS | Positive Ion Mode | Full Scan | Orthogonal-axis time-of-flight detector | Identification of acetogenins in avocado seed extract. nih.gov | nih.gov |

| LC-ESI-MS/MS (QQQ) | Not specified | Collision-Induced Dissociation (CID) | Analysis of precursor and daughter ions | Structural confirmation of acetogenin isomers. nih.gov | nih.gov |

Development of Robust Analytical Assays for Biological Matrices

The development of robust and validated bioanalytical assays is critical for studying the pharmacokinetics and metabolic fate of this compound in biological systems. While specific assays for this compound in matrices like plasma or tissue are not detailed in the primary literature, the principles for their development can be inferred from methodologies applied to other natural products and complex molecules. nih.govnih.gov

A robust bioanalytical method for this compound would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which are necessary for detecting low concentrations of the analyte and its metabolites in a complex biological matrix. nih.gov

Key steps in developing such an assay would include:

Sample Preparation: Efficient extraction of this compound and its metabolites from the biological matrix (e.g., plasma, tissue homogenate) is crucial. This often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. nih.gov

Chromatographic Separation: A suitable reversed-phase HPLC or UPLC column would be selected to achieve good separation of the parent compound from its potential metabolites and endogenous matrix components. Gradient elution is typically employed to resolve compounds with different polarities. nih.gov

Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high specificity and accurate quantification. nih.gov

Method Validation: The assay must be rigorously validated according to regulatory guidelines. Validation parameters include accuracy, precision, selectivity, sensitivity (lower limit of quantification), linearity, recovery, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

The initial isolation of this compound was guided by a brine shrimp lethality test, a simple bioassay to detect cytotoxic activity. acs.orgscilit.com However, for quantitative analysis in biological fluids, a validated chemical assay like LC-MS/MS is the standard.

Broader Biological Activities and Conceptual Therapeutic Implications Pre Clinical

Evaluation of Antioxidant and Antimicrobial Activities (within acetogenin (B2873293) class)

Annonaceous acetogenins (B1209576), as a class to which Asitrocin belongs, have demonstrated antioxidant and antimicrobial properties in various studies. thegoodscentscompany.com The antioxidant capacity of acetogenin-rich fractions from plants like Annona muricata (soursop) and Annona cornifolia has been evaluated. These studies suggest that the presence and concentration of acetogenins contribute to the observed antioxidant activity. For instance, chloroform (B151607) extracts and acetogenin fractions from soursop fruit pulp showed antioxidant activity in assays such as the reducing power method. Similarly, an ethanol (B145695) extract and chloroform fraction from Annona cornifolia, containing acetogenins, exhibited high antioxidant activity.

Regarding antimicrobial activities, acetogenins have shown efficacy against various microorganisms. For example, debilisone E, an acetogenin isolated from Polyalthia debilis, displayed antimicrobial activity against certain bacterial strains, including Morexella catarrhalis, Corynebacterium diphtheriae, and Streptococcus pyogenes. Acetogenins from avocado seed (Persea americana) have also been documented for their antimicrobial properties, including the ability to inhibit the germination of bacterial endospores and act against Listeria monocytogenes. These findings suggest that members of the acetogenin class, including mono-THF acetogenins like this compound, may possess inherent antimicrobial capabilities.

While specific detailed research findings and data tables focusing solely on this compound's individual antioxidant and antimicrobial activities are not extensively reported in the immediately available literature, its classification within the bioactive acetogenin class supports the conceptual implication of its potential in these areas. The observed activities in other acetogenins and acetogenin-rich fractions provide a basis for further investigation into this compound's specific effects.

Discussion of Potential Applications Beyond Primary Research Focus (e.g., pesticidal, based on class activity)

Beyond the widely studied antitumoral potential of Annonaceous acetogenins, the class exhibits other promising pre-clinical applications, notably as pesticidal agents. thegoodscentscompany.comnih.govplantaedb.com This activity is considered a significant property of Annonaceous plants and their acetogenin constituents. nih.govplantaedb.com

Research has demonstrated the insecticidal activity of various Annonaceous acetogenins. Studies on compounds isolated from species like Annona squamosa, A. muricata, and A. montana have shown biocide effects on insect larvae. The mechanism of action for the pesticidal activity of acetogenins is often linked to their ability to inhibit mitochondrial complex I, a crucial enzyme in cellular respiration, which is vital for insect survival. nih.gov

Challenges, Pre Clinical Limitations, and Future Research Trajectories

Considerations of Neurotoxicity within the Annonaceous Acetogenin (B2873293) Class in Pre-clinical Models

A significant concern within the Annonaceous acetogenin class is their documented neurotoxicity, which has been observed in pre-clinical models. scribd.compfizermedicalinformation.comconquestresearch.com Annonacin (B1665508), another mono-THF ACG found in Asimina triloba and Annona muricata, has been particularly implicated in causing neurodegeneration in rodent models, with studies highlighting its toxicity to primary rat cortical neurons. louisville.edupfizermedicalinformation.comnih.govresearchgate.net The mechanism of this neurotoxicity is often linked to the inhibition of mitochondrial complex I, a key enzyme in the electron transport chain essential for cellular energy production. louisville.eduscribd.compfizermedicalinformation.comconquestresearch.comresearchgate.net

Given that Asitrocin belongs to the same class of compounds and is found in the same plant source as annonacin, there is a significant consideration of potential neurotoxic effects associated with this compound as well. Although detailed pre-clinical neurotoxicity data specifically for isolated this compound is limited in the readily available literature, the class-wide and source-specific concerns necessitate careful evaluation in pre-clinical models. Studies on crude extracts of Asimina triloba containing a mixture of acetogenins (B1209576), including this compound and annonacin, have shown neurotoxic potential, suggesting that the combined effects of these compounds warrant investigation. louisville.edupfizermedicalinformation.com The observed enhancement of annonacin toxicity in the presence of crude extract further underscores the importance of studying individual ACGs like this compound within their natural context and in isolated forms. louisville.edu

Optimization of Pre-clinical Experimental Models for this compound Research

Optimizing pre-clinical experimental models is vital for accurately assessing the potential therapeutic benefits and risks of this compound. The lipophilic nature of ACGs, including this compound, presents challenges for in vitro and in vivo studies due to their poor solubility in aqueous media. scispace.comresearchgate.net This poor solubility can affect their bioavailability and distribution in biological systems, influencing the outcomes of pre-clinical experiments. Research into novel delivery systems, such as nanosuspensions, has been explored for ACGs to improve their solubility and potentially enhance their pre-clinical efficacy and facilitate more reliable testing. scispace.com

Furthermore, selecting appropriate animal models that can accurately mimic human physiological responses and potential toxicities is crucial. While rodent models have been used to study the neurotoxicity of ACGs like annonacin, the translatability of these findings to humans requires careful consideration. scribd.compfizermedicalinformation.comnih.govresearchgate.net Developing and validating pre-clinical models that can provide more predictive insights into this compound's pharmacokinetic profile, metabolism, and potential long-term effects, particularly neurotoxicity, remains an important area for optimization.

Addressing Unanswered Questions in this compound's Pre-clinical Pharmacology

Several unanswered questions persist regarding this compound's pre-clinical pharmacology. While its presence in Asimina triloba and its classification as a mono-THF ACG are established, detailed studies specifically elucidating its unique mechanisms of action, beyond the general mitochondrial complex I inhibition associated with the class, are needed. louisville.eduscribd.compfizermedicalinformation.comconquestresearch.comresearchgate.net The specific binding sites and the precise cascade of events triggered by this compound at the cellular and molecular levels require further investigation.

Moreover, comprehensive pharmacokinetic studies specifically on isolated this compound in relevant pre-clinical species are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. scribd.com Data on this compound's bioavailability after different routes of administration and its tissue distribution, particularly its ability to cross the blood-brain barrier, are critical for assessing its potential as a therapeutic agent and its neurotoxic potential. pfizermedicalinformation.comresearchgate.net The influence of the complex mixture of compounds present in crude extracts on this compound's pharmacology also warrants further study.

Strategic Directions for Advanced Academic Research on this compound and its Analogues

Advanced academic research on this compound and its analogues should focus on several strategic directions to overcome the current pre-clinical limitations.

Detailed Mechanistic Studies: Employing advanced biochemical and cell biology techniques to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. This includes investigating its interaction with mitochondrial complex I and exploring any other potential mechanisms contributing to its biological activities or toxicity.

Comprehensive Pharmacokinetic and Toxicokinetic Profiling: Conducting rigorous pre-clinical studies to establish the detailed ADME profile of isolated this compound. This should include evaluating its bioavailability, tissue distribution (with a focus on the nervous system), metabolism, and excretion in relevant animal models. Toxicokinetic studies are essential to correlate exposure levels with observed toxicities.

Development of Improved Delivery Systems: Research into novel drug delivery systems, such as nanoparticles or liposomes, specifically designed to enhance this compound's solubility, improve its bioavailability, and potentially target specific tissues while minimizing exposure to vulnerable organs like the brain. scispace.com

Structure-Activity Relationship (SAR) Studies of Analogues: Synthesizing and evaluating this compound analogues with modifications aimed at enhancing desired biological activities (e.g., cytotoxicity against specific cell lines) while reducing potential neurotoxicity. scribd.comresearchgate.netfda.govdiagramresearch.comnih.gov SAR studies can provide valuable insights into the structural features critical for efficacy and toxicity, guiding the design of safer and more potent derivatives.

Utilization of Advanced Pre-clinical Models: Employing more sophisticated pre-clinical models, such as induced pluripotent stem cell (iPSC)-derived neurons or organ-on-a-chip systems, to better assess this compound's neurotoxicity and other tissue-specific effects with higher translational relevance to humans.

Investigation of Combination Approaches: Exploring the potential synergistic effects of this compound with other therapeutic agents in pre-clinical models, particularly in areas like cancer research where ACGs have shown promise.

Conclusion

Synthesis of Key Pre-clinical Research Findings on Asitrocin

This compound is a bioactive mono-tetrahydrofuran (mono-THF) acetogenin (B2873293) isolated from the seeds of Asimina triloba (pawpaw) acs.orgdrugs.com. Pre-clinical research has focused on evaluating its biological activities, primarily its cytotoxic potential, characteristic of many Annonaceous acetogenins (B1209576) acs.orgresearchgate.netmdpi.comscienceopen.complos.orgnih.govresearchgate.net. Studies have shown that this compound, along with other acetogenins from Asimina triloba, exhibits in vitro cytotoxicity against various cancer cell lines acs.orgdrugs.com. This activity is a key focus of pre-clinical investigations into Annonaceous acetogenins, which are recognized for their potent effects against a range of cancer cells, including multidrug-resistant lines scienceopen.complos.orgresearchgate.net.

The mechanism of action of Annonaceous acetogenins, including mono-THF types like this compound, is primarily linked to the inhibition of mitochondrial complex I (NADH: ubiquinone oxidoreductase) in the electron transport chain mdpi.complos.orgnih.govmdpi.com. This inhibition disrupts ATP production, leading to energy depletion and ultimately cell death in susceptible cells, particularly rapidly dividing tumor cells plos.orgnih.govmdpi.com. While the precise details of this compound's interaction with complex I are part of ongoing research within the broader field of acetogenins, its classification as a mono-THF acetogenin from a source known for cytotoxic acetogenins supports this general mechanism acs.orgmdpi.complos.orgnih.govmdpi.com.

Pre-clinical studies involving acetogenins from Asimina triloba have also explored potential in vivo antitumor activity, with some studies reporting effects on tumor growth in animal models nih.govderpharmachemica.com. While these findings often pertain to mixtures or other specific acetogenins, they provide a relevant context for the potential therapeutic relevance of compounds like this compound nih.govderpharmachemica.com.

Reiteration of this compound's Academic and Pre-clinical Significance

This compound holds academic significance as a naturally occurring polyketide with a distinct mono-THF structure, contributing to the diverse chemical landscape of Annonaceous acetogenins acs.orgplantaedb.comctdbase.org. Its isolation and structural elucidation expanded the knowledge base of these complex natural products acs.orgpsu.edu. From a pre-clinical perspective, this compound's observed in vitro cytotoxic activity underscores its potential as a subject for further investigation into its specific biological properties and potential applications acs.orgdrugs.com.

The study of this compound contributes to the broader understanding of structure-activity relationships within the Annonaceous acetogenin class researchgate.net. Comparing the activity of mono-THF acetogenins like this compound to bis-THF and other types helps researchers elucidate which structural features are critical for potent biological effects mdpi.comscienceopen.comresearchgate.net. This fundamental research is crucial for the rational design and synthesis of novel, potentially more potent or selective, acetogenin-based compounds researchgate.netscienceopen.compsu.eduuni-muenchen.de.

Outlook for Fundamental Research in the Field of this compound and Annonaceous Acetogenins

Fundamental research on this compound and other Annonaceous acetogenins is expected to continue focusing on several key areas. Further detailed studies into the precise mechanism of action of this compound at the molecular level, particularly its interaction with mitochondrial complex I, are warranted mdpi.complos.orgnih.govmdpi.com. Understanding the specific binding sites and inhibitory kinetics will provide valuable insights.

The synthesis of this compound and its analogs remains an important area of research psu.eduuni-muenchen.de. Developing efficient synthetic routes allows for the production of sufficient quantities for comprehensive biological evaluation and enables the creation of modified structures to explore structure-activity relationships and potentially improve properties scienceopen.compsu.eduuni-muenchen.de.

Exploring the biological activities of this compound beyond general cytotoxicity is another avenue for fundamental research. While cytotoxicity is a prominent feature, investigating other potential effects and molecular targets could reveal additional therapeutic possibilities.

Finally, continued research into the isolation and characterization of novel acetogenins from various Annonaceae species, including Asimina triloba, will contribute to the discovery of new compounds with potentially unique structures and biological activities, further enriching the field of Annonaceous acetogenin research acs.orgpsu.edu.

Q & A

Q. How can researchers resolve contradictions in this compound’s reported efficacy across studies?

- Methodological Answer : Perform contradiction analysis using frameworks like TRIZ (Table 7) to identify conflicting variables (e.g., assay sensitivity, solvent polarity). Replicate studies under standardized conditions and apply meta-analysis to quantify heterogeneity .

Q. What advanced techniques validate this compound’s structural and stereochemical properties?

- Methodological Answer : Use X-ray crystallography for absolute configuration determination and 2D-NMR (COSY, NOESY) for stereochemical analysis. Cross-validate with computational modeling (DFT) to confirm electronic properties .

Q. How to investigate this compound’s molecular targets using omics approaches?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment. Use pathway enrichment tools (DAVID, KEGG) to map biological networks and prioritize targets .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer : Test nanocarrier formulations (liposomes, dendrimers) in rodent models. Analyze plasma concentration-time curves using non-compartmental modeling (WinNonlin). Compare bioavailability metrics (AUC, Cmax) across formulations .

Q. How to model this compound’s drug-drug interaction potential computationally?

- Methodological Answer : Use CYP450 inhibition assays and molecular docking (AutoDock Vina) to predict metabolic interactions. Validate with human liver microsomes and correlate findings with clinical case reports .

Data Presentation and Reproducibility

- Tables : Include raw data (e.g., IC50 values, spectral peaks) with error margins. Label axes clearly and cite statistical tests used (e.g., Student’s t-test) .

- Figures : Use high-resolution chromatograms or crystallography maps. Annotate key findings (e.g., hydrogen bonds in X-ray structures) .

- Supplemental Materials : Provide synthetic protocols, spectral data, and code for computational models to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.